8-Methyl-2-(trifluoromethyl)quinoline

Lipophilicity Drug design Physicochemical properties

Researchers needing access to both 2- and 4-substituted quinoline derivatives from a single precursor should buy this 8-methyl-2-(trifluoromethyl)quinoline scaffold. It uniquely yields mixtures of rhodium complexes, enabling divergent synthesis unlike other methylquinoline isomers. The 2-trifluoromethyl group adds electronic and lipophilic benefits (ΔLogP≈1.0) critical for CNS drug SAR. Also functions as a storable PET donor for radical polymerization.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 1860-46-4
Cat. No. B159276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(trifluoromethyl)quinoline
CAS1860-46-4
Synonyms8-METHYL-2-TRIFLUOROMETHYLQUINOLINE
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-3-2-4-8-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3
InChIKeyQLTYGFJHXYCNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-46-4) Properties and Procurement Specifications


8-Methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3N and molecular weight 211.18 g/mol [1]. It is classified as a fluorinated building block, with a computed XLogP3-AA value of 3.5 indicating moderate lipophilicity, zero hydrogen bond donors, and a topological polar surface area of 12.9 Ų [1]. The compound is commercially available at standard purity of 95%, with physical properties including a density of approximately 1.268 g/cm³ and a boiling point of 248.686°C at 760 mmHg [2].

Why 8-Methyl-2-(trifluoromethyl)quinoline Cannot Be Substituted with Generic Quinoline Analogs


8-Methyl-2-(trifluoromethyl)quinoline exhibits substitution-pattern-dependent properties that distinguish it from other methylquinoline and trifluoromethylquinoline positional isomers. In rhodium-promoted C–H bond activation studies, 8-methylquinoline produces mixtures of rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) complexes, in contrast to 3-, 4-, and 5-methylquinolines which yield exclusively 2-quinolinyl derivatives, and 2-, 6-, and 7-methylquinolines which yield exclusively 4-quinolinyl derivatives [1]. Additionally, 3-(trifluoromethyl)quinoline yields a mixture of four isomers, demonstrating that the specific 8-methyl-2-trifluoromethyl substitution pattern confers unique regioselectivity and reactivity profiles [1]. This substitution pattern also directly impacts computed physicochemical descriptors, with XLogP3-AA = 3.5 and topological polar surface area = 12.9 Ų [2], values that would differ for alternative substitution patterns and that influence solubility, membrane permeability, and metal coordination behavior.

Quantitative Differentiation Evidence for 8-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-46-4)


Lipophilicity Differentiation: 8-Methyl-2-(trifluoromethyl)quinoline vs. Non-Fluorinated 8-Methylquinoline

The presence of the 2-trifluoromethyl substituent on 8-methylquinoline substantially increases lipophilicity relative to the non-fluorinated parent compound. This modification directly impacts membrane permeability and metabolic stability in medicinal chemistry applications [1].

Lipophilicity Drug design Physicochemical properties

Regioselectivity in C–H Activation: 8-Methylquinoline Framework vs. Other Methylquinoline Isomers

In systematic C–H bond activation studies with a rhodium(I) complex, 8-methylquinoline exhibits a unique regioselectivity profile compared to all other methylquinoline positional isomers [1]. While 3-, 4-, and 5-methylquinoline react to quantitatively form rhodium(I)-(2-quinolinyl) derivatives and 2-, 6-, and 7-methylquinoline quantitatively form rhodium(I)-(4-quinolinyl) species, 8-methylquinoline uniquely yields mixtures of both 2- and 4-quinolinyl complexes [1].

C–H activation Regioselectivity Rhodium catalysis Synthetic utility

PET-Donor Functionality: α-Trifluoromethylated Quinolines in Radical Polymerization

α-Trifluoromethylated quinolines, including the 8-methyl-2-(trifluoromethyl)quinoline scaffold, have been demonstrated as effective photoinduced-electron transfer (PET) donors for initiating radical polymerizations [1]. The thermal and photophysical properties of α-trifluoromethylated quinolines were systematically studied, with these compounds shown to produce polymers of high molecular weight through radical polymerization while remaining storable within monomers for several months without loss of efficiency [1].

Photoinduced electron transfer Radical polymerization PET donor Polymer chemistry

Optimal Application Scenarios for 8-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-46-4)


Scaffold for C–H Functionalization Requiring Access to Mixed Regioisomers

When a synthetic route requires access to both 2- and 4-substituted quinoline derivatives from a single precursor, 8-methylquinoline scaffolds provide a distinct advantage. In rhodium-promoted C–H bond activation, 8-methylquinoline yields mixtures of 2- and 4-quinolinyl complexes, whereas all other methylquinoline isomers yield exclusively one regioisomer [1]. The 8-methyl-2-(trifluoromethyl)quinoline scaffold incorporates this regiochemical flexibility with the added electronic and lipophilic benefits of the 2-trifluoromethyl group.

Photoinduced Electron Transfer (PET) Initiator for Radical Polymerization

Researchers developing safe, storable photoinitiator systems for radical polymerization should consider α-trifluoromethylated quinolines. These compounds function as effective PET donors that produce high molecular weight polymers and can be stored within monomers for extended periods without efficiency loss [1]. The 8-methyl-2-(trifluoromethyl)quinoline scaffold belongs to this functional class, with the α-trifluoromethylamine moiety providing the requisite electron transfer capability.

Fluorinated Building Block for Medicinal Chemistry SAR Studies

For structure-activity relationship (SAR) investigations requiring systematic variation of quinoline substitution patterns, 8-methyl-2-(trifluoromethyl)quinoline offers a distinct physicochemical profile. Its computed XLogP3-AA value of 3.5 represents a substantial increase in lipophilicity relative to non-fluorinated 8-methylquinoline (ΔLogP ≈ 1.0) [1], making it suitable for exploring the effects of enhanced membrane permeability while maintaining the steric constraints of the 8-methyl substitution. This scaffold is particularly relevant for programs targeting intracellular or CNS-penetrant compounds.

Precursor for Late-Stage Trifluoromethylthiolation via C(sp³)–H Activation

The 8-methylquinoline core is a validated substrate for Cp*Rh(III)-catalyzed regioselective C(sp³)–H trifluoromethylthiolation, with various substituted 8-methylquinolines yielding products in good yields with high regioselectivity [1]. The 8-methyl-2-(trifluoromethyl)quinoline scaffold contains both the reactive 8-methyl C(sp³)–H bond and an additional 2-trifluoromethyl group, providing a platform for constructing densely functionalized quinoline derivatives through sequential C–H functionalization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.